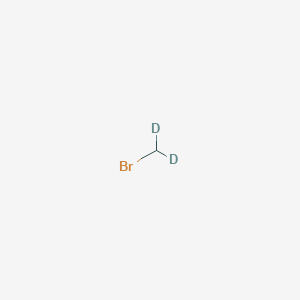

Bromo(dideuterio)methane

Description

Bromo(dideuterio)methane (CH₂D₂Br) is a deuterated derivative of bromomethane (CH₃Br), where two hydrogen atoms are replaced by deuterium. This isotopic substitution alters its physical and chemical properties, making it valuable in spectroscopic studies, kinetic isotope effect research, and specialized synthetic applications.

Properties

IUPAC Name |

bromo(dideuterio)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Br/c1-2/h1H3/i1D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUXJHMPEANEGY-DICFDUPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584363 | |

| Record name | Bromo(~2~H_2_)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4960-89-8 | |

| Record name | Bromo(~2~H_2_)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4960-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(dideuterio)methane can be synthesized through the bromination of deuterated methane (CD4). The reaction typically involves the use of bromine (Br2) in the presence of ultraviolet light, which facilitates the substitution of hydrogen atoms with bromine atoms. The reaction proceeds as follows: [ \text{CD}_4 + \text{Br}_2 \rightarrow \text{CD}_3\text{Br} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar bromination techniques, ensuring the availability of deuterated methane as a starting material.

Chemical Reactions Analysis

Types of Reactions: Bromo(dideuterio)methane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or cyanide ions (CN-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated alkenes.

Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming deuterated brominated products.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, cyanide ions, and other nucleophiles.

Bases: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) for elimination reactions.

Catalysts: Ultraviolet light for photochemical reactions.

Major Products:

Substitution Products: Deuterated alcohols, nitriles, and other substituted compounds.

Elimination Products: Deuterated alkenes.

Addition Products: Deuterated brominated alkanes and alkenes.

Scientific Research Applications

Environmental Applications

Bromo(dideuterio)methane is primarily studied for its role in atmospheric chemistry and its potential impact on greenhouse gas emissions.

- Ozone Layer Depletion : Bromoform is recognized as an ozone-depleting substance (ODS). Its photolysis in the stratosphere releases bromine atoms, which catalyze the destruction of ozone molecules. The ozone depletion potential (ODP) of bromoform is significant, with an ODP value of 0.6 under the Montreal Protocol guidelines .

- Global Warming Potential : The global warming potential (GWP) of bromoform over a 100-year period is estimated to be 5, indicating its capacity to contribute to climate change compared to carbon dioxide .

Agricultural Uses

This compound has been explored for its potential in reducing methane emissions from livestock.

- Methane Mitigation : Research indicates that bromoform can inhibit methanogenesis in ruminants. It acts by blocking key enzymes involved in methane production within the rumen, thereby reducing enteric methane emissions from cattle . This application is particularly relevant as agriculture accounts for a significant portion of global methane emissions.

Industrial and Chemical Applications

In industrial settings, this compound serves multiple roles:

- Chemical Synthesis : It is utilized as a reagent in organic synthesis, particularly in the production of other halogenated compounds. Its unique isotopic composition makes it valuable for studies requiring deuterated compounds.

- Solvent Properties : Bromoform has solvent properties that are exploited in various chemical processes, especially where non-polar solvents are required.

Case Study 1: Methane Emission Reduction in Agriculture

A study conducted on the effects of feeding bromoform to cattle showed a significant reduction in methane emissions. Cattle fed with a diet supplemented with bromoform exhibited a decrease in enteric methane production by up to 80%. This reduction is attributed to bromoform's competitive inhibition of methanogenic pathways within the rumen .

Case Study 2: Ozone Depletion Impact Assessment

Research assessing the atmospheric impact of bromoform has highlighted its role in ozone layer depletion. The study utilized atmospheric models to simulate the release and degradation pathways of bromoform, concluding that even small amounts can lead to significant ozone layer impacts due to its long atmospheric lifetime .

Data Tables

Mechanism of Action

The mechanism of action of bromo(dideuterio)methane in chemical reactions involves the formation of free radicals under photochemical conditions. The bromine atom abstracts a deuterium atom from the methane, forming a deuterated methyl radical (CD3•) and a bromine radical (Br•). These radicals can then participate in various reactions, leading to the formation of deuterated products.

Comparison with Similar Compounds

Bromomethane (CH₃Br)

Structural and Physical Properties :

Key Differences :

Dibromomethane (CH₂Br₂)

Structural and Physical Properties :

Key Differences :

- CH₂D₂Br has a single bromine atom, whereas CH₂Br₂ contains two bromines, resulting in distinct reactivity (e.g., CH₂Br₂ is less volatile and more polar).

Deuterated Methane Derivatives

Examples :

Comparison with CH₂D₂Br :

- Partial deuteration in CH₂D₂Br balances cost and isotopic utility, unlike fully deuterated compounds.

- In NMR, CH₂D₂Br’s splitting patterns differ from non-deuterated CH₃Br, aiding in mechanistic studies .

Data Tables

Table 1: Physical Properties of Brominated Methanes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| Bromomethane (CH₃Br) | CH₃Br | 94.94 | 3.6 |

| Dibromomethane (CH₂Br₂) | CH₂Br₂ | 173.83 | 97 |

| Bromo(dideuterio)methane (CH₂D₂Br) | CH₂D₂Br | ~98.96 | *Estimated: 5–10°C |

Note: CH₂D₂Br data inferred from isotopic trends .

Biological Activity

Bromo(dideuterio)methane, also known as bromodeuteromethane or CHBrD, is a deuterated analog of bromoform (CHBr). The substitution of hydrogen atoms with deuterium alters its biological activity, physicochemical properties, and environmental behavior. This article will explore the biological activity of this compound, including its effects on various organisms, case studies, and relevant research findings.

This compound has distinct chemical properties that influence its biological interactions:

- Molecular Formula : CHBrD

- Molecular Weight : 110.94 g/mol

- Boiling Point : 39.9 °C

- Density : 1.68 g/cm³

These properties affect the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for understanding its biological activity .

Effects on Microbial Communities

Research indicates that this compound can inhibit methanogenesis in anaerobic environments. In a study examining the effects of various halogenated compounds on methane production in paddy soil, it was found that brominated compounds like this compound significantly reduced methane emissions by affecting microbial communities responsible for methanogenesis . The inhibitory effects were attributed to changes in the microbial community structure and metabolic pathways.

Toxicity Studies

This compound exhibits toxicity towards various organisms:

- Aquatic Organisms : Studies have shown that exposure to this compound can lead to acute toxicity in fish and other aquatic life forms. For instance, a study reported that fish embryos exposed to concentrations as low as 1.0 mg/L experienced high mortality rates before hatching .

- Terrestrial Organisms : The compound is also toxic to terrestrial organisms, including insects and soil microbes. The median lethal dose (LD50) for various species indicates significant toxicity levels; for example, it was found to be lethal at concentrations as low as 0.009 mg/L for certain insect species .

Case Study 1: Inhibition of Methanogenesis

In an experimental setup involving flooded soil samples treated with this compound, researchers observed a marked reduction in methane production over a 28-day incubation period. The treatment groups showed a decrease in methanogenic activity compared to control groups without the compound. This study highlights the potential of using this compound as an effective agent for mitigating methane emissions in agricultural settings .

Case Study 2: Ecotoxicological Assessment

A comprehensive ecotoxicological assessment was conducted to evaluate the effects of this compound on various terrestrial organisms. The results indicated that the compound poses risks to soil health due to its toxic effects on bacteria and fungi essential for nutrient cycling. The findings suggest that even low concentrations can disrupt microbial communities and lead to adverse ecological impacts .

Research Findings and Implications

The biological activity of this compound is influenced by its unique chemical structure:

- Altered ADME Properties : The substitution of hydrogen with deuterium enhances certain physicochemical properties such as stability and solubility, which can affect how the compound interacts with biological systems .

- Potential Applications : Given its inhibitory effects on methanogenesis, this compound could be explored as a potential tool for reducing greenhouse gas emissions from agricultural practices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.